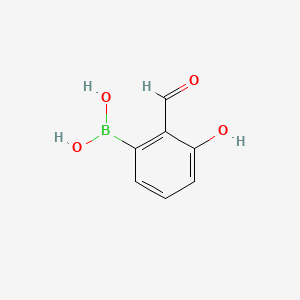
(2-Formyl-3-hydroxyphenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Formyl-3-hydroxyphenyl)boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which also contains formyl and hydroxyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Formyl-3-hydroxyphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the hydroboration of an alkyne or alkene precursor, followed by oxidation to introduce the boronic acid group. The reaction conditions often involve the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(2-Formyl-3-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The formyl group can be reduced to an alcohol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of acids or bases to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry
In chemistry, (2-Formyl-3-hydroxyphenyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions, which are important for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Biology
In biological research, this compound is used as a probe for detecting and quantifying certain biomolecules due to its ability to form reversible covalent bonds with diols and other functional groups .
Medicine
In medicinal chemistry, this compound is investigated for its potential as an inhibitor of enzymes such as serine proteases and kinases, which are involved in various diseases, including cancer .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of (2-Formyl-3-hydroxyphenyl)boronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation . The formyl and hydroxyl groups also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
3-Formylphenylboronic acid: Similar structure but with the formyl group in a different position.
4-Formylphenylboronic acid: Another positional isomer with the formyl group in the para position.
2-Formylphenylboronic acid: Lacks the hydroxyl group, making it less reactive in certain contexts.
Uniqueness
(2-Formyl-3-hydroxyphenyl)boronic acid is unique due to the presence of both formyl and hydroxyl groups on the phenyl ring, which enhances its reactivity and binding properties. This combination of functional groups allows for versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science .
Properties
Molecular Formula |
C7H7BO4 |
|---|---|
Molecular Weight |
165.94 g/mol |
IUPAC Name |
(2-formyl-3-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C7H7BO4/c9-4-5-6(8(11)12)2-1-3-7(5)10/h1-4,10-12H |
InChI Key |
PBEDNINFFBTLJQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)O)C=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-Acetamido-3-[(4-nitrophenyl)sulfanyl]propanamido}acetic acid](/img/structure/B12517102.png)
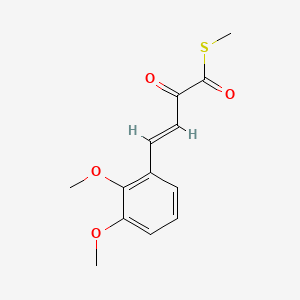
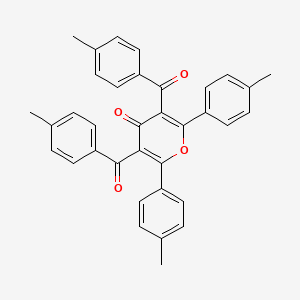
![{2-[3-Chloro-4-(dimethylamino)phenyl]ethenyl}(hydroxy)boranyl](/img/structure/B12517126.png)
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3-bromoaniline](/img/structure/B12517129.png)
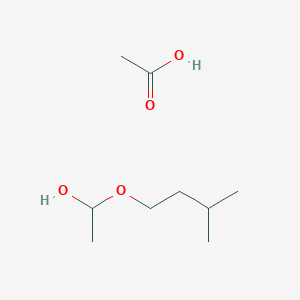
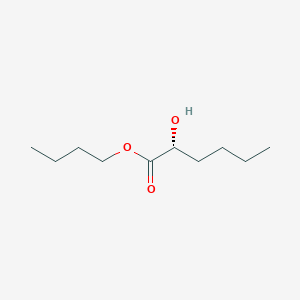
![9,9'-(4-Methyl-1,2-phenylene)bis(9-phosphabicyclo[3.3.1]nonane)](/img/structure/B12517144.png)
![N-[1-(3-chlorophenyl)ethylidene]hydroxylamine](/img/structure/B12517155.png)
![3-(2-Methoxyphenyl)-6-propan-2-yl-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12517162.png)
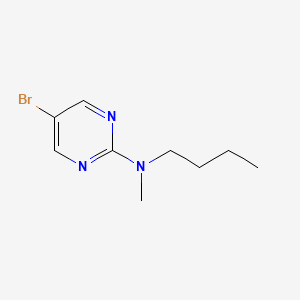
![Lithium {4-[bis(2,4,6-trimethylphenyl)boranyl]-3,5-dimethylphenyl}methanide](/img/structure/B12517171.png)
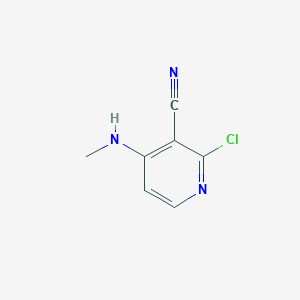
![5-[(3-Ethoxy-4-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B12517187.png)
